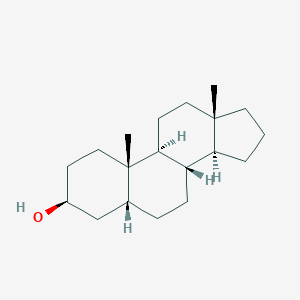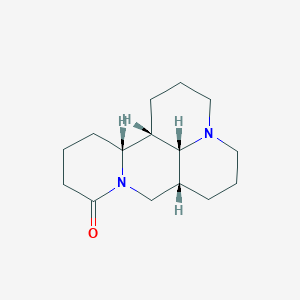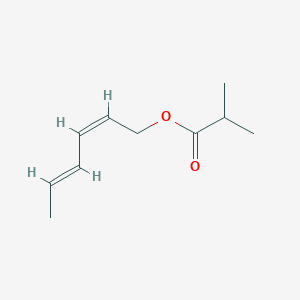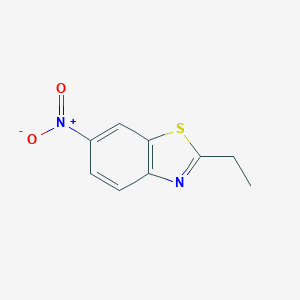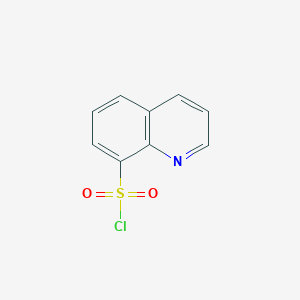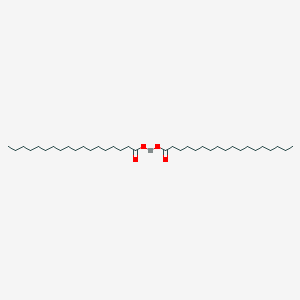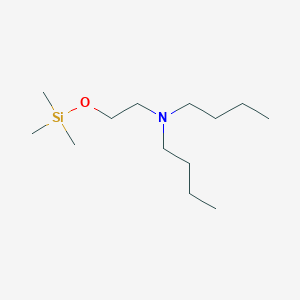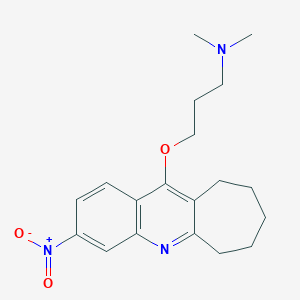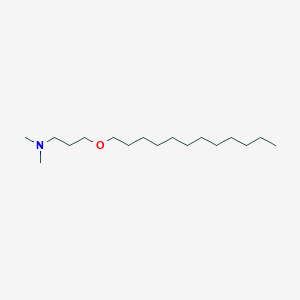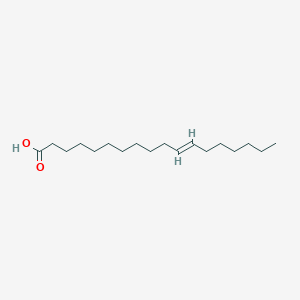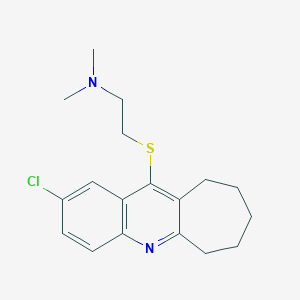
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is a chemical compound that has been studied extensively in scientific research. It is a heterocyclic compound that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is not fully understood. However, studies have shown that it interacts with various cellular targets, including dopamine receptors and DNA. It has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer activity and induces apoptosis in cancer cells. It has also been shown to have dopamine receptor agonist activity. In vivo studies have shown that this compound has potential as a photosensitizer for photodynamic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- in lab experiments include its potential as an anticancer agent and dopamine receptor agonist. The limitations include the lack of understanding of its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-. These include further studies to understand its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved pharmacological properties. Additionally, studies can be conducted to investigate its potential as a photosensitizer for photodynamic therapy and its use in other fields of study, such as neuropharmacology.
Synthesemethoden
The synthesis of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- involves a series of reactions that lead to the formation of the final product. The synthesis starts with the reaction of 2-aminothiophenol with 2-bromoethylamine hydrobromide, which leads to the formation of 2-(2-aminothiophenyl)ethylamine. This intermediate is then reacted with 1,2,3,4-tetrahydro-6H-cyclohepta[b]quinoline-6-thione, which leads to the formation of the final product.
Wissenschaftliche Forschungsanwendungen
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been studied extensively in scientific research. It has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In pharmacology, it has been studied for its potential as a dopamine receptor agonist. In biochemistry, it has been studied for its potential as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
18833-68-6 |
|---|---|
Produktname |
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- |
Molekularformel |
C18H23ClN2S |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H23ClN2S/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18/h8-9,12H,3-7,10-11H2,1-2H3 |
InChI-Schlüssel |
UAQGTCWZAVCRFX-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
Kanonische SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
Andere CAS-Nummern |
18833-68-6 |
Synonyme |
2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




